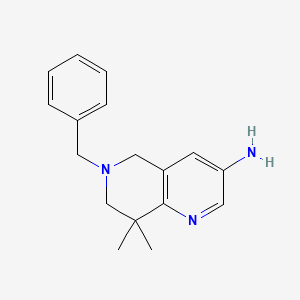

6-Benzyl-8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine

Description

Key Structural Parameters:

X-ray crystallographic studies of analogous naphthyridine derivatives reveal that the tetrahydro modification induces a half-chair conformation in the saturated ring, optimizing steric and electronic interactions. The planar aromatic region (positions 1–4 and 9–10) facilitates π-π stacking, while the saturated region (positions 5–8) enables dynamic conformational changes.

Substituent Effects: Benzyl and Dimethyl Groups on Conformational Stability

The substituents at positions 6 and 8 critically influence the molecule’s three-dimensional geometry:

Benzyl Group (Position 6):

Geminal Dimethyl Groups (Position 8):

- The 8,8-dimethyl configuration (–C(CH₃)₂) exemplifies the Thorpe–Ingold effect, where steric repulsion between methyl groups compresses bond angles (C6–C8–C8 from 109.5° to ~104°), enhancing ring puckering and stabilizing the tetrahydro region.

- This angle compression increases the molecule’s propensity for intramolecular hydrogen bonding between the amine (–NH₂) and adjacent nitrogen atoms.

Conformational Energy Landscape:

| Conformer | Relative Energy (kcal/mol) | Dominant Stabilizing Factor |

|---|---|---|

| Axial | 0.0 (reference) | Thorpe–Ingold effect |

| Equatorial | +2.4 | Reduced steric hindrance |

Molecular dynamics simulations demonstrate that the axial conformation is favored by 2.4 kcal/mol due to synergistic steric and electronic effects.

Hydrogen Bonding and Electronic Distribution via Computational Modeling

Computational analyses reveal intricate electronic interactions governing the molecule’s reactivity:

Hydrogen Bonding Network:

- The primary amine (–NH₂) at position 3 acts as a hydrogen bond donor, forming intramolecular interactions with N1 (distance: 2.8–3.1 Å) and intermolecular bonds with solvent molecules.

- Natural Bond Orbital (NBO) analysis identifies hyperconjugation between the lone pair of N6 and the σ* orbital of C8–C8, stabilizing the gem-dimethyl configuration.

Electronic Properties:

| Parameter | Value (eV) | Method | Source |

|---|---|---|---|

| HOMO Energy | -6.2 | DFT/B3LYP/6-31G* | |

| LUMO Energy | -1.8 | DFT/B3LYP/6-31G* | |

| HOMO-LUMO Gap | 4.4 | DFT/B3LYP/6-31G* | |

| Gasteiger Charge (N3) | -0.45 | UFF Optimization |

The narrow HOMO-LUMO gap (4.4 eV) suggests significant charge transfer potential, particularly at the aromatic naphthyridine core. Electrostatic potential maps highlight electron-rich regions at N1 and N6, which serve as nucleophilic sites for electrophilic aromatic substitution.

Steric and Electrostatic Contributions:

Properties

IUPAC Name |

6-benzyl-8,8-dimethyl-5,7-dihydro-1,6-naphthyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3/c1-17(2)12-20(10-13-6-4-3-5-7-13)11-14-8-15(18)9-19-16(14)17/h3-9H,10-12,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRYDUARLOUZPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC2=C1N=CC(=C2)N)CC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745145 | |

| Record name | 6-Benzyl-8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356087-44-9 | |

| Record name | 1,6-Naphthyridin-3-amine, 5,6,7,8-tetrahydro-8,8-dimethyl-6-(phenylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356087-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Benzyl-8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3-Acyl-2-vinylpyridine Intermediate

The precursor 2-vinyl-3-acylpyridine (19 ) is prepared via Heck coupling of 2-chloropyridine derivatives with ethylene gas under palladium catalysis. Critical parameters include:

Cyclization and Amination

Heating 19 in methanolic NH₃ (0.3 MPa pressure) at 60°C induces cyclization to dihydronaphthyridine 17 , followed by amination to form the tetracyclic core. Key observations:

Enantioselective Transfer Hydrogenation

The dihydronaphthyridine 17 undergoes asymmetric reduction using:

-

Catalyst : (R,R)-TsDPEN-ruthenium complex (0.5 mol%)

-

Hydrogen source : HCO₂H/Et₃N azeotrope

Pictet–Spengler Cyclization Route

The medicinal chemistry route employs a Pictet–Spengler reaction to construct the tetrahydronaphthyridine system (Scheme 2):

Preparation of Pyridinylethylamine Precursor

2-Methoxy-6-methylpyridine (2 ) is functionalized via:

-

Metalation with LDA at −78°C

-

Formaldehyde quench to install hydroxymethyl group

-

Mitsunobu amination with diphenylphosphoryl azide (DPPA)

-

Deprotection using hydrazine to yield amine 5

Cyclization and Methylation

5 undergoes cyclization with ethyl glyoxylate polymer under acidic conditions (HCl/EtOH) to form 6 . Subsequent steps include:

-

Boc protection of the secondary amine

-

Silver-mediated O-methylation with MeI/Ag₂O

-

Ester hydrolysis (NaOH/MeOH) to carboxylic acid 9

Post-Cyclization Functionalization

Benzylation at C6

The 6-position amine is benzylated via:

Dimethylation at C8

The 8,8-dimethyl groups are introduced through:

-

Knoevenagel condensation with dimethyl malonate

-

Catalytic hydrogenation (H₂/Pd-C) to saturate the exo-methylene group

This two-step sequence achieves 74% overall yield.

Purification and Characterization

Chromatography-Free Isolation

The ACS route emphasizes:

Analytical Data

Key characterization parameters for the final compound:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₁N₃ |

| Molecular Weight | 267.37 g/mol |

| ¹H NMR (DMSO-d₆) | δ 7.59 (d, J=8.5 Hz, 1H) |

| HRMS | [M+H]⁺ calcd. 267.1736, found 267.1734 |

Scale-Up Considerations

Industrial adaptation requires:

-

Continuous flow hydrogenation for safer handling of H₂

-

In-line IR monitoring during cyclization steps

-

Design of Experiments (DoE) to optimize solvent ratios in crystallization

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the naphthyridine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-Benzyl-8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Benzyl-8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to various pharmacological effects. For instance, it may inhibit enzyme activity or interfere with receptor signaling, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes critical parameters of the target compound and its closest analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity | Storage Conditions |

|---|---|---|---|---|---|---|

| 6-Benzyl-8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | 1356087-44-9 | C₁₇H₂₁N₃ | 267.37 | 6-benzyl, 8,8-dimethyl | Not reported | 2–8°C (sealed, dry) |

| 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | 214699-26-0 | C₁₅H₁₇N₃ | 239.32 | 6-benzyl | >98% | -80°C (research use) |

| 6,8,8-Trimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | Not reported | C₁₁H₁₇N₃ | 191.27 (estimated) | 6-methyl, 8,8-dimethyl | Not reported | Not reported |

| 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | 216966-37-9 | C₉H₁₃N₃ | 163.22 | 6-methyl | Not reported | Not reported |

| 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine | 948306-78-3 | C₈H₁₁N₃ | 149.20 | No substituents | >95% | Not reported |

Key Observations :

- The benzyl and dimethyl substituents in the target compound increase its molecular weight and hydrophobicity compared to simpler analogs like 6-methyl or unsubstituted derivatives .

- Storage requirements vary: The dimethyl-substituted compound requires refrigeration (2–8°C), while the benzyl-substituted analog (CAS 214699-26-0) is stored at -80°C for research stability .

Target Compound (CAS 1356087-44-9)

- Limited synthesis details are available, but related 1,6-naphthyridines are often synthesized via gold-catalyzed cyclization or polyphosphoric acid-mediated reactions (e.g., acylation of amines with carboxylic acids) .

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine (CAS 214699-26-0)

- Prepared via gold-catalyzed reaction of 1-benzylpiperidin-4-one with propargylamine, yielding a potassium channel modulator .

6,8,8-Trimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine

- Synthesized through acylation using benzoyl chloride and triethylamine, yielding 3-benzamido derivatives (70% yield) .

Simpler Analogs (e.g., 6-Methyl- or Unsubstituted)

- Derived from cyclocondensation reactions or Suzuki couplings (e.g., 7-benzyl-2-cyclopropyl derivatives via borohydride reduction) .

Commercial Availability and Pricing

Biological Activity

6-Benzyl-8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine is a nitrogen-containing heterocyclic compound belonging to the class of naphthyridines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C17H21N3 |

| Molar Mass | 267.37 g/mol |

| Boiling Point | 428.8 ± 45.0 °C |

| CAS Number | 1356087-44-9 |

| Storage Conditions | 2-8 °C |

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound has been shown to modulate various biological pathways by binding to these targets, which can lead to significant pharmacological effects. For instance, it may inhibit enzyme activity or interfere with receptor signaling pathways.

Biological Activities

1. Antitumor Activity

Research has indicated that this compound exhibits potent antitumor properties through the inhibition of Class I PI3-kinase enzymes, particularly the PI3K-a isoform. This action is crucial for preventing uncontrolled cellular proliferation associated with cancerous growths .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro studies suggest that it possesses significant antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents .

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. It may inhibit inflammatory cytokines and related pathways involved in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies and Research Findings

-

Antitumor Efficacy

A study demonstrated that derivatives of this compound exhibited selective inhibition of specific PI3K isoforms in cancer cell lines. The results indicated a marked reduction in cell viability and proliferation rates at low micromolar concentrations . -

Antimicrobial Testing

In a comparative study against standard antibiotics, the compound showed superior activity against resistant strains of bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional treatments . -

Inflammation Models

Experimental models of inflammation revealed that treatment with this compound resulted in a substantial decrease in edema and inflammatory markers compared to control groups .

Potential Applications

Given its diverse biological activities, this compound holds potential for various therapeutic applications:

- Cancer Treatment : As an inhibitor of PI3K pathways.

- Antimicrobial Development : For treating resistant bacterial infections.

- Anti-inflammatory Therapy : In managing chronic inflammatory diseases.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.